molecular formula C14H9Cl2FO2 B5887599 3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde

3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde

Cat. No.: B5887599
M. Wt: 299.1 g/mol
InChI Key: VXKLGXZNKJAUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H9Cl2FO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichlorobenzaldehyde and 2-fluorobenzyl alcohol.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).

    Reaction Mechanism: The 2-fluorobenzyl alcohol undergoes nucleophilic substitution with 3,5-dichlorobenzaldehyde, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzoic acid.

    Reduction: 3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The presence of chlorine and fluorine substituents can influence its reactivity and binding affinity to various enzymes and receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    3,5-dichloro-4-fluorobenzaldehyde: Similar structure but lacks the 2-fluorobenzyl group.

    3,5-dichloro-4-methoxybenzaldehyde: Similar structure but has a methoxy group instead of the 2-fluorobenzyl group.

    3,5-dichloro-4-hydroxybenzaldehyde: Similar structure but has a hydroxy group instead of the 2-fluorobenzyl group.

Uniqueness

The presence of the 2-fluorobenzyl group in 3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from other similar compounds.

Properties

IUPAC Name

3,5-dichloro-4-[(2-fluorophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO2/c15-11-5-9(7-18)6-12(16)14(11)19-8-10-3-1-2-4-13(10)17/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKLGXZNKJAUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)C=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.